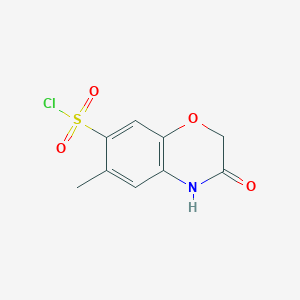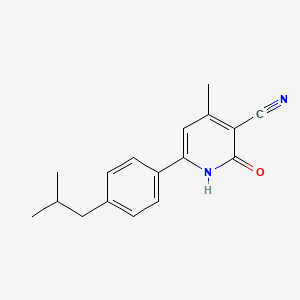
1,2-Bis(pyridin-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of two pyridine rings connected by an ethanamine bridge. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di(4-pyridinyl)ethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloromethylpyridine with potassium hydroxide in ethanol. The reaction is exothermic and requires careful temperature control, often using an ice bath to manage the heat generated . The resulting product is then purified through recrystallization using acetonitrile to obtain a yellow-brown powder.
Industrial Production Methods
While specific industrial production methods for 1,2-Di(4-pyridinyl)ethanamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes steps for purification and quality control to ensure the compound meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Di(4-pyridinyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine bridge can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine-based alcohols.
Scientific Research Applications
1,2-Di(4-pyridinyl)ethanamine is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Di(4-pyridinyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyridine rings can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the ethanamine bridge can interact with biological macromolecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Pyridinyl)-2-(4-pyridinyl)ethanamine
- 1-(2-Pyridinyl)-2-(4-pyridinyl)ethanamine
- 2-(2,6-Dimethyl-1-piperidinyl)ethanamine
Uniqueness
1,2-Di(4-pyridinyl)ethanamine is unique due to its specific arrangement of pyridine rings and the ethanamine bridge, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds .
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1,2-dipyridin-4-ylethanamine |
InChI |
InChI=1S/C12H13N3/c13-12(11-3-7-15-8-4-11)9-10-1-5-14-6-2-10/h1-8,12H,9,13H2 |
InChI Key |
HDQTZARIDFWFSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CC(C2=CC=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12048315.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12048322.png)
![ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate](/img/structure/B12048325.png)
![S-[1,1'-Biphenyl]-4-yl ethanethioate](/img/structure/B12048328.png)

![1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12048340.png)





